2'-Deoxy-5-(hydroxymethyl)cytidine
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Overview
Description
2’-Deoxy-5-(hydroxymethyl)cytidine is a modified pyrimidine nucleoside found in both neuronal cells and embryonic stem cells. It is used to quantify DNA hydroxymethylation levels in biological samples as it is capable of producing interstrand cross-links in double-stranded DNA . This compound is produced through an enzymatic pathway carried out by the Ten-Eleven Translocation (TET1, TET2, TET3) enzymes, iron, and 2-oxoglutarate dependent dioxygenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-5-(hydroxymethyl)cytidine involves the oxidation of 2’-deoxycytidine. One common method includes the use of a pyrrole-based rhodamine conjugate (CS-1) for the selective detection and quantification of the compound in human cancer cells . Another method involves the use of glucosyltransferase assays, tungsten-based oxidation systems, and TET-assisted bisulfite sequencing (TAB-Seq) or oxidative bisulfite sequencing (oxBS-Seq) protocols .
Industrial Production Methods: Industrial production methods for 2’-Deoxy-5-(hydroxymethyl)cytidine are not extensively documented. the procedures often involve enzymatic catalysis and require expertise, facilities, and significant costs due to the need for heavy metal ions and other reagents .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-5-(hydroxymethyl)cytidine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include iron, 2-oxoglutarate, and TET enzymes. The conditions often involve specific pH levels and temperatures to facilitate the reactions .
Major Products: The major products formed from these reactions include 5-formylcytosine and 5-carboxycytosine, which are intermediates in the DNA demethylation process .
Scientific Research Applications
2’-Deoxy-5-(hydroxymethyl)cytidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-(hydroxymethyl)cytidine involves its role in the DNA demethylation process. Methylcytosine is converted to cytosine, generating 5-hydroxymethylcytosine as an intermediate. This intermediate is further oxidized to 5-formylcytosine and 5-carboxycytosine . The presence of a hydroxymethyl group can regulate gene expression by switching genes on and off .
Comparison with Similar Compounds
- 5-Hydroxymethylcytosine
- 5-Formylcytosine
- 5-Carboxycytosine
Comparison: 2’-Deoxy-5-(hydroxymethyl)cytidine is unique due to its specific role in the DNA demethylation process and its ability to produce interstrand cross-links in double-stranded DNA . Unlike other similar compounds, it is found in both neuronal cells and embryonic stem cells and is used to quantify DNA hydroxymethylation levels in biological samples .
Properties
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2,6-8,14-16H,1,3-4H2,(H2,11,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUOMFLFUUHUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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